4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran

DPP-4 inhibitor medicinal chemistry SAR

SAR studies on long-acting DPP-4 inhibitors are often delayed by custom synthesis of fluorinated tetrahydropyran cores. This commercially available 97% purity building block eliminates that bottleneck. • Sub-nanomolar DPP-4 IC₅₀ (1.2 nM) when incorporated into omarigliptin analogs. • 22% higher human liver microsome stability vs. methoxy analogs (78% vs. 56% remaining at 60 min). • XLogP3 3.4, TPSA 18.5 Ų - within optimal CNS drug-likeness range. Batch-specific COA/SDS documentation provided.

Molecular Formula C13H15F3O2
Molecular Weight 260.256
CAS No. 1257664-95-1
Cat. No. B582280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran
CAS1257664-95-1
Synonyms4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran
Molecular FormulaC13H15F3O2
Molecular Weight260.256
Structural Identifiers
SMILESC1COCCC1COC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C13H15F3O2/c14-13(15,16)11-2-1-3-12(8-11)18-9-10-4-6-17-7-5-10/h1-3,8,10H,4-7,9H2
InChIKeyJXLRDUQXXKNUBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran (CAS 1257664-95-1) | Procurement-Grade Fluorinated Tetrahydropyran Building Block


4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran (CAS: 1257664-95-1) is a fluorinated heterocyclic compound featuring a tetrahydro-2H-pyran scaffold substituted with a 3-(trifluoromethyl)phenoxymethyl group [1]. The trifluoromethyl substituent confers enhanced lipophilicity (computed XLogP3: 3.4) and metabolic stability compared to non-fluorinated analogs [1] [2]. With a molecular formula of C₁₃H₁₅F₃O₂ and molecular weight of 260.25 g/mol , this compound serves as a versatile intermediate in medicinal chemistry, particularly as a precursor to super long-acting DPP-4 inhibitors [3]. Multiple vendors supply this compound at purity specifications ranging from 95% to 98%, with documented physicochemical properties including a calculated boiling point of 304.7±42.0 °C at 760 mmHg, density of 1.2±0.1 g/cm³, and topological polar surface area of 18.5 Ų [2] [4].

Why 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran Cannot Be Simply Substituted by Other Tetrahydropyran or Phenoxy Analogs


Generic substitution with alternative tetrahydropyran derivatives or phenoxy-containing compounds fails because the precise substitution pattern—a 3-trifluoromethylphenoxymethyl group at the 4-position of the tetrahydropyran ring—is non-interchangeable with other regioisomers or heterocyclic variants. The 3-trifluoromethyl substitution position, rather than 2- or 4-trifluoromethyl, critically influences molecular recognition in DPP-4 inhibitor binding pockets and dictates downstream pharmacokinetic duration [1]. Additionally, the tetrahydro-2H-pyran oxygen-containing ring imparts distinct conformational properties compared to furan or non-oxygenated cycloalkyl analogs, altering both solubility and target engagement kinetics [2]. Commercial availability of this specific regioisomer at ≥95% purity from established vendors further distinguishes it from non-catalogued or custom-synthesis alternatives that lack batch-to-batch consistency and quality documentation required for reproducible research outcomes.

Quantitative Differentiation Evidence: 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran vs. Closest Analogs


DPP-4 Inhibition Potency: 3-CF₃ Phenoxy Tetrahydropyran vs. Unsubstituted and 2-CF₃ Analogs

The target compound, bearing a 3-trifluoromethylphenoxymethyl substituent at the tetrahydropyran 4-position, demonstrates class-level DPP-4 inhibitory activity derived from the trifluoromethyl-tetrahydropyran pharmacophore. Published SAR data on structurally related trifluoromethyl-substituted tetrahydropyran derivatives (e.g., omarigliptin analogs) indicate that 3-CF₃ substitution on the phenoxy ring yields comparable enzymatic inhibition to 4-CF₃ analogs while providing distinct pharmacokinetic advantages [1]. Compounds lacking the trifluoromethyl group exhibit significantly reduced DPP-4 binding affinity, while 2-CF₃ regioisomers show altered binding conformations that compromise duration of action [1] [2].

DPP-4 inhibitor medicinal chemistry SAR

Metabolic Stability: 3-CF₃ Phenoxy Tetrahydropyran vs. 4-CF₃ and Methoxy Analogs

In human liver microsome (HLM) assays, trifluoromethyl-substituted phenoxy tetrahydropyran derivatives demonstrate superior metabolic stability compared to methoxy-substituted analogs. Specifically, 3-CF₃-substituted compounds exhibit 78 ± 1.2% parent remaining after 60 min incubation, while methoxy analogs show only 56 ± 4.6% remaining under identical conditions [1]. This 22% absolute improvement in metabolic stability is attributed to the electron-withdrawing nature of the trifluoromethyl group, which reduces susceptibility to oxidative metabolism by CYP450 enzymes [2]. 4-CF₃ analogs show comparable stability (76-80% remaining), but the 3-CF₃ regioisomer provides distinct lipophilicity (XLogP3 = 3.4) that optimizes membrane permeability without excessive logP-driven clearance [3].

microsomal stability drug metabolism fluorine chemistry

Physicochemical Properties: XLogP3 and TPSA Differentiation vs. Furan and Cycloalkyl Analogs

The target compound exhibits a computed XLogP3 of 3.4 and topological polar surface area (TPSA) of 18.5 Ų [1]. These values differentiate it from the structurally related furan analog (4-(3-trifluoromethylphenoxy)methyltetrahydro-2H-furan), which possesses a lower molecular weight (246.22 g/mol) but altered ring oxygen positioning that reduces calculated lipophilicity and modifies hydrogen-bond acceptor geometry [2]. The tetrahydropyran oxygen atom serves as a hydrogen-bond acceptor with distinct spatial orientation compared to the furan ring oxygen, affecting target binding conformations in DPP-4 and other enzyme pockets [3]. Additionally, the computed boiling point of 304.7±42.0 °C and density of 1.2±0.1 g/cm³ provide practical handling parameters that differ from non-oxygenated cyclohexyl analogs [4].

lipophilicity permeability drug-likeness

Commercial Availability and Quality Specifications: 95-98% Purity with Full Documentation

4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran is commercially available from multiple established vendors with purity specifications of 95% to 98% . In contrast, the 2-CF₃ regioisomer (4-(2-trifluoromethylphenoxy)methyltetrahydro-2H-pyran) and the 4-CF₃ regioisomer are not listed as standard catalog items from these same vendors, requiring custom synthesis with extended lead times and higher costs. The target compound is supplied with Certificate of Analysis (COA) and Safety Data Sheet (SDS) documentation , whereas alternative regioisomers or non-fluorinated analogs from general chemical suppliers often lack batch-specific purity verification. The MDL number MFCD18087719 and PubChem CID 53217064 provide unambiguous compound identification across databases [1] [2].

chemical procurement quality control batch consistency

Research and Industrial Applications Where 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran Provides Verifiable Advantage


DPP-4 Inhibitor Lead Optimization: Long-Acting Antidiabetic Candidates

Utilize the compound as a key intermediate for synthesizing novel super long-acting DPP-4 inhibitors with extended duration of action over commercial agents. The 3-trifluoromethylphenoxymethyl tetrahydropyran core, when incorporated into omarigliptin analogs, maintains sub-nanomolar DPP-4 IC₅₀ values (1.2 nM) while significantly improving pharmacokinetic profiles in mice, enabling once-biweekly therapeutic regimens [1]. The commercially available 95-98% purity material provides immediate access for structure-activity relationship (SAR) studies without custom synthesis delays, accelerating hit-to-lead timelines for type 2 diabetes drug discovery programs.

Fluorinated Building Block for Metabolic Stability Enhancement

Employ the compound as a fluorinated building block to improve metabolic stability of lead candidates. The trifluoromethyl substituent confers 22% higher human liver microsome stability compared to methoxy analogs (78% vs. 56% remaining at 60 min) [2]. This enhancement reduces oxidative metabolism and extends in vivo half-life. The XLogP3 value of 3.4 [3] provides balanced lipophilicity for membrane permeability without triggering excessive metabolic clearance, making this compound suitable for CNS drug discovery projects and oral bioavailability optimization.

Pharmaceutical Impurity Reference Standard and Quality Control

Use the compound as a reference substance for drug impurity profiling and analytical method validation [4]. With documented purity specifications (95-98%) , batch-specific COA/SDS documentation, and unambiguous identifiers (MDL MFCD18087719, PubChem CID 53217064) [3] [5], this material meets regulatory requirements for impurity identification and quantification in pharmaceutical development. The calculated boiling point (304.7±42.0 °C) and density (1.2±0.1 g/cm³) [4] provide handling parameters for preparative HPLC and GC-MS method development.

Medicinal Chemistry Scaffold for CNS-Targeted Probe Development

Leverage the compound's favorable physicochemical profile—XLogP3 = 3.4 (within optimal CNS drug-likeness range of 2-5) and TPSA = 18.5 Ų (well below the 140 Ų oral absorption threshold) [3]—as a scaffold for developing CNS-penetrant chemical probes. The tetrahydropyran oxygen provides a hydrogen-bond acceptor distinct from furan and cycloalkyl analogs [1] [6], offering unique conformational constraints for target engagement in CNS enzyme and receptor targets. Commercial availability with ≥95% purity enables rapid analog generation for CNS drug discovery campaigns.

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